Cas no 1448063-52-2 (4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide)

4-(Furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide is a specialized sulfonyl carboxamide derivative featuring a furan-2-ylmethyl and phenylethyl substituent. Its unique structure combines a piperidine core with sulfonyl and carboxamide functionalities, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound exhibits potential for modulating biological targets due to its hybrid heterocyclic and aromatic motifs, which may enhance binding affinity and selectivity. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The sulfonyl group contributes to improved stability and solubility, while the furan and phenyl moieties offer opportunities for π-π interactions in molecular recognition. This compound is suited for research applications in developing pharmacologically active agents.
4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide structure
1448063-52-2 structure
Product Name:4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
CAS No:1448063-52-2
MF:C19H24N2O4S
MW:376.469863891602
CID:6101582
PubChem ID:71808906
Update Time:2025-10-31

4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
    • 4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide
    • 4-[(furan-2-yl)methanesulfonyl]-N-(2-phenylethyl)piperidine-1-carboxamide
    • 1448063-52-2
    • AKOS024563905
    • 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
    • F6441-4111
    • Inchi: 1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22)
    • InChI Key: VLNFGCCYFOGFIH-UHFFFAOYSA-N
    • SMILES: N1(C(NCCC2=CC=CC=C2)=O)CCC(S(CC2=CC=CO2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 376.14567842g/mol
  • Monoisotopic Mass: 376.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 88Ų

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4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide Related Literature

Additional information on 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide

Research Brief on 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide (CAS: 1448063-52-2)

In recent years, the compound 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide (CAS: 1448063-52-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. The furan and piperidine moieties, combined with the methanesulfonyl and carboxamide functional groups, contribute to its distinctive pharmacological profile.

Recent studies have focused on the synthesis and optimization of 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to predict its binding affinity and interaction mechanisms with potential protein targets. These in silico approaches have been complemented by in vitro assays to validate the compound's efficacy and selectivity.

One of the key findings from these investigations is the compound's ability to interact with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Preliminary results indicate that 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). This activity, coupled with its favorable pharmacokinetic properties, positions it as a promising candidate for further development.

In addition to its anti-inflammatory potential, recent research has explored the compound's role in modulating neurotransmitter systems. The presence of the phenylethyl moiety suggests possible interactions with receptors in the central nervous system (CNS), such as dopamine and serotonin receptors. Early-stage studies have reported moderate affinity for these receptors, opening avenues for its application in neurological disorders.

The synthesis of 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide has also been optimized to improve yield and purity. Novel synthetic routes involving catalytic asymmetric reactions have been developed, enabling the production of enantiomerically pure forms of the compound. This advancement is critical for understanding the structure-activity relationship (SAR) and for ensuring the reproducibility of pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Ongoing studies are focusing on derivative design and formulation strategies to overcome these hurdles.

In conclusion, 4-(furan-2-yl)methanesulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide represents a versatile scaffold with significant therapeutic potential. Its dual activity in inflammatory and neurological pathways highlights its broad applicability, while advances in synthesis and characterization pave the way for further exploration. Continued research efforts will be essential to fully realize its clinical benefits and to advance it through the drug development pipeline.

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